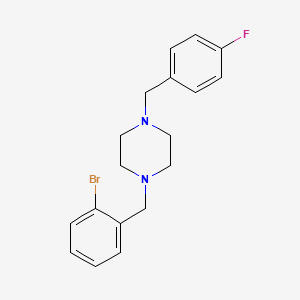
1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:
Nucleophilic Substitution: The synthesis typically begins with the nucleophilic substitution of 2-bromobenzyl chloride with piperazine, forming 1-(2-bromobenzyl)piperazine.
Alkylation: The intermediate is then subjected to alkylation with 4-fluorobenzyl chloride to yield the final product, this compound.
Reaction Conditions:
Solvents: Common solvents used include dichloromethane or tetrahydrofuran.
Catalysts: Phase transfer catalysts or bases like potassium carbonate may be employed to facilitate the reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated and fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the benzyl groups or the piperazine ring.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium thiocyanate, or other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be employed for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidation can yield benzoic acid derivatives or other oxidized forms.
Reduction Products: Reduction may lead to the formation of benzyl alcohols or other reduced species.
Scientific Research Applications
1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving receptor binding and neurotransmitter modulation due to its piperazine core.
Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is largely dependent on its interaction with biological targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, or other neurological functions.
Comparison with Similar Compounds
1-Benzylpiperazine: Known for its stimulant effects and use in recreational drugs.
4-Fluorobenzylpiperazine: Similar in structure but lacks the bromine substitution, which can alter its pharmacological profile.
2-Bromobenzylpiperazine:
Uniqueness: 1-(2-Bromobenzyl)-4-(4-fluorobenzyl)piperazine is unique due to the presence of both bromine and fluorine substitutions, which can enhance its binding affinity to certain biological targets and modify its chemical reactivity compared to its analogs.
This compound’s dual substitution pattern makes it a valuable tool in research, offering distinct properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C18H20BrFN2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrFN2/c19-18-4-2-1-3-16(18)14-22-11-9-21(10-12-22)13-15-5-7-17(20)8-6-15/h1-8H,9-14H2 |
InChI Key |
CVIBWJOZLCOOQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















